molecular formula C19H19NO4S2 B2988517 2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097865-91-1

2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

Cat. No.: B2988517
CAS No.: 2097865-91-1
M. Wt: 389.48
InChI Key: JBTGMJGFHDLRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-24-18-4-2-3-5-19(18)26(22,23)20-12-17(21)15-8-6-14(7-9-15)16-10-11-25-13-16/h2-11,13,17,20-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTGMJGFHDLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a sulfonamide derivative characterized by a complex structure that includes a thiophene ring and methoxy-substituted phenyl groups. This article focuses on its biological activity, synthesizing recent findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure suggests potential interactions with biological targets, particularly in the context of drug design.

Biological Activity Overview

Recent research has highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This is attributed to its ability to interfere with bacterial cell wall synthesis.
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly in RNA viruses, making it a candidate for further antiviral drug development.
  • Anticancer Potential : Some derivatives of sulfonamides have shown promise in inhibiting cancer cell growth, indicating potential applications in oncology.

Antimicrobial Activity

A study conducted by Bulfield et al. (2023) explored the antibacterial efficacy of various biphenyl derivatives, including sulfonamides. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against selected bacterial strains .

Antiviral Activity

Research published in MDPI highlighted the antiviral potential of compounds with similar structural motifs. For instance, certain pyrazole derivatives were found to inhibit NS5B RNA polymerase activity by over 95% in vitro, suggesting that modifications to the thiophene and phenyl groups could enhance antiviral efficacy . The compound's structural features may contribute to its binding affinity for viral targets.

Anticancer Activity

A thesis investigation into various N-heterocyclic compounds reported that certain sulfonamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The growth inhibition was quantified using matched pairs of healthy and tumorigenic cell lines, revealing IC50 values below 10 µM for the most active compounds . This suggests that this compound could hold similar potential.

Case Studies

Study Activity Findings
Bulfield et al. (2023)AntimicrobialMICs of 0.5 to 5 µg/mL against Gram-positive bacteria .
MDPI StudyAntiviralInhibition of NS5B RNA polymerase by >95% in vitro .
Thesis InvestigationAnticancerIC50 values <10 µM against tumorigenic cells .

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